molecular formula C₂₀H₂₀ClNO₉ B1139876 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl chloride CAS No. 7772-87-4

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl chloride

Cat. No. B1139876
CAS RN: 7772-87-4
M. Wt: 453.83
InChI Key:
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Description

“3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl chloride” is a protected glycoside of 2-amino-2-deoxyglucose (glucosamine) . It is synthesized from the glycosyl bromide .


Synthesis Analysis

The synthesis of this compound involves the acetylation of D-glucosamine catalyzed by sulfuric acid and N-phthaloylation of the glucosyl acetate. This yields 1,3,4,6-tetra-O-acetyl-2-deoxy-2-phthalimido-α-D-glucopyranose. This then gives the corresponding pure β-glucosyl chloride upon treatment with PCl5-BF3 .


Molecular Structure Analysis

Crystallographic analysis confirms the β-anomeric configuration and shows an approximately orthogonal orientation of the phthalimido group with respect to the pyranose ring . The absolute configuration of the molecule is known from the synthetic route and assigned accordingly .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are acetylation and N-phthaloylation, followed by treatment with PCl5-BF3 to obtain the β-glucosyl chloride .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 435.4 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not mentioned in the available literature.

properties

IUPAC Name

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-chloro-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO9/c1-9(23)28-8-14-16(29-10(2)24)17(30-11(3)25)15(18(21)31-14)22-19(26)12-6-4-5-7-13(12)20(22)27/h4-7,14-18H,8H2,1-3H3/t14-,15-,16-,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXSTYGMBJFQAY-DUQPFJRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)Cl)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)Cl)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,6-tri-O-Acetyl-2-deoxy-2-fluoro-D-mannopyranosyl fluoride

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